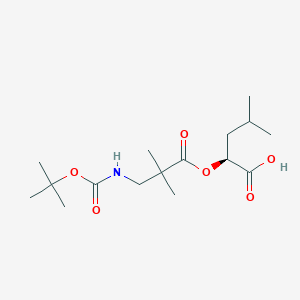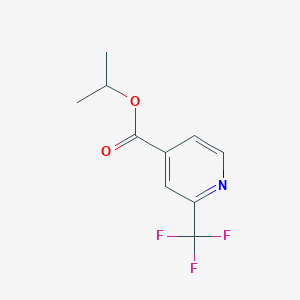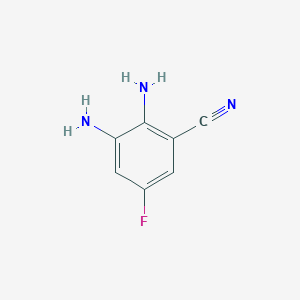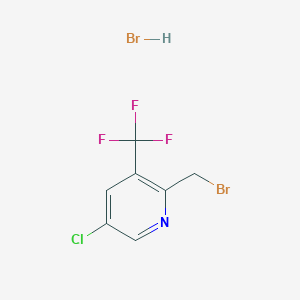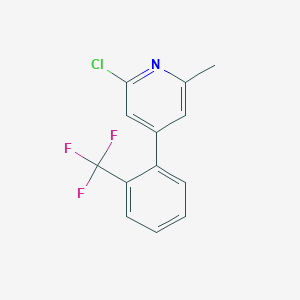
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H8ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-chloro-6-methylpyridine with a trifluoromethylating agent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of the pyridine derivative with a trifluoromethylated phenylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
Chemical Reactions Analysis
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of pyridine N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine can be compared with other trifluoromethylated pyridine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
4-(Trifluoromethyl)pyridine: Lacks the chlorine and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
The unique combination of the trifluoromethyl group and the chlorine atom in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H9ClF3N |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3N/c1-8-6-9(7-12(14)18-8)10-4-2-3-5-11(10)13(15,16)17/h2-7H,1H3 |
InChI Key |
SVZVMJAFQAXKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



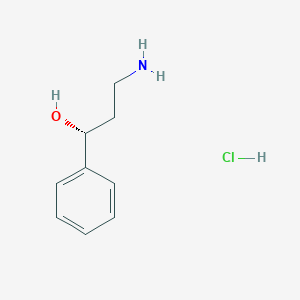
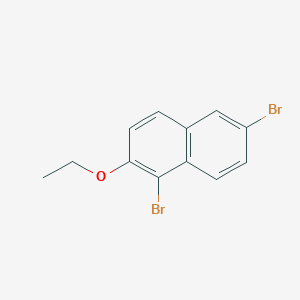
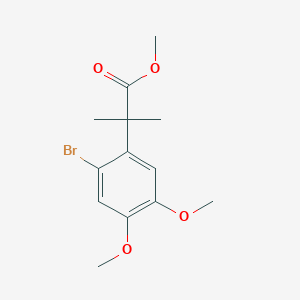
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)

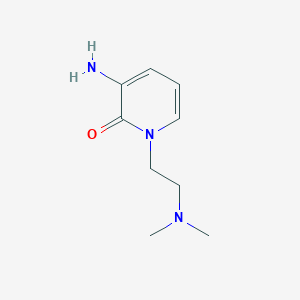
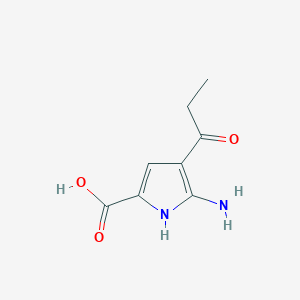
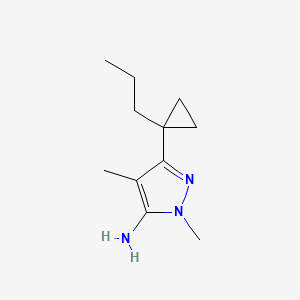
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
